The synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves cyclization reactions between hydrazine derivatives and β-keto esters. A common method includes:
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has a molecular formula of and a molecular weight of approximately 234.23 g/mol.
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo several chemical reactions:
The mechanism of action for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate primarily revolves around its biological interactions due to its structural features:
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications:
Future research may focus on expanding the scope of applications for this compound, particularly in developing novel therapeutic agents targeting specific diseases .
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS: 115342-25-1) is systematically named according to IUPAC conventions as follows:
This classification places the compound within the broader category of N-aryl pyrazole-3-carboxylates. Derivatives include:
Table 1: Key Nomenclature and Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |
| CAS Registry Number | 115342-25-1 |
| Molecular Formula | C₁₂H₁₁FN₂O₂ |
| Molecular Weight | 234.23 g/mol |
| Canonical SMILES | CCOC(=O)C1=NN(C2=CC=C(F)C=C2)C=C1 |
| InChI Key | OPZFFTSKRYLRKS-UHFFFAOYSA-N |
The 4-fluorophenyl group at N1 induces electronic and steric effects that dictate the compound’s reactivity and conformation:
Impact on Reactivity:
X-ray diffraction studies of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrazole-3-carboxylate (C19H16FNO2) reveal critical structural parameters:
Table 2: Crystallographic Data for Representative Analog
| Parameter | Value |
|---|---|
| Space Group | P2₁/c (monoclinic) |
| Unit Cell Volume | 1592.0(17) ų |
| Dihedral Angles | Pyrazole vs. 4-fluorophenyl: 59.8° |
| Pyrazole vs. C3-phenyl: 49.0° | |
| Bond Lengths (C3–O1) | 1.214 Å (C=O) |
| Refinement Residuals | R₁ = 0.0561, wR₂ = 0.1336 |
Key Geometric Features:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5